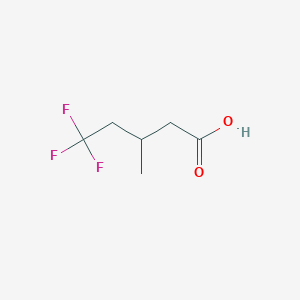

5,5,5-Trifluoro-3-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBDETVICWHQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorinated Frontier: A Comprehensive Technical Guide to 5,5,5-Trifluoro-3-methylpentanoic Acid (CAS 107103-92-4)

Target Audience: Researchers, Synthetic Chemists, and Peptide Drug Development Professionals Role: Senior Application Scientist

In the modern landscape of peptide therapeutics, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—remains a central challenge. The strategic incorporation of fluorinated amino acids has emerged as a premier solution. At the heart of this chemical innovation lies 5,5,5-Trifluoro-3-methylpentanoic acid (CAS: 107103-92-4) , a critical fluorinated building block (synthon) utilized to synthesize highly valuable unnatural amino acids such as (2S,3S)-5,5,5-trifluoroisoleucine (L-5-F₃Ile) and its allo-diastereomer.

This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, stereoselective synthesis, and downstream therapeutic applications of this pivotal compound.

Physicochemical Profiling and the "Fluorine Effect"

5,5,5-Trifluoro-3-methylpentanoic acid serves as the foundational precursor for fluorinated isoleucine analogs. The substitution of a terminal methyl group (-CH₃) with a trifluoromethyl group (-CF₃) profoundly alters the electronic and steric environment of the resulting amino acid[1].

The Causality of Fluorination in Drug Design

The strategic choice to utilize 5,5,5-trifluoro-3-methylpentanoic acid in drug development is driven by three causal mechanisms:

-

Steric Shielding & Protease Resistance: The -CF₃ group is sterically larger than a -CH₃ group (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H). This subtle increase in bulk, combined with the strong electron-withdrawing nature of fluorine, drastically reduces the binding affinity of proteolytic enzymes (like leucine aminopeptidases) to the peptide backbone, preventing premature degradation.

-

Lipophilicity Enhancement: The highly polarized but non-polarizable nature of the C-F bond increases the overall lipophilicity of the peptide, directly enhancing passive cellular membrane permeability and oral bioavailability.

-

Conformational Modulation: The incorporation of L-5-F₃Ile alters the secondary structure of peptides. Research indicates that the α-helix propensity of 5-F₃Ile is approximately half that of native isoleucine[2]. The highly hydrophobic fluorocarbon side chain prefers to remain buried in the unfolded state, which can be strategically used to disrupt unwanted protein-protein interactions or stabilize specific active conformations.

Quantitative Data Summary

Table 1: Physicochemical Properties of the Synthon

| Property | Value / Specification |

|---|---|

| Chemical Name | 5,5,5-Trifluoro-3-methylpentanoic acid |

| CAS Number | 107103-92-4 |

| Molecular Formula | C₆H₉F₃O₂ |

| Molecular Weight | 170.13 g/mol |

| SMILES String | CC(CC(=O)O)CC(F)(F)F |

| Primary Utility | Precursor for enantiomerically pure fluorinated amino acids |

Table 2: Comparative Analysis (Native Isoleucine vs. 5-F₃Ile)

| Parameter | Native L-Isoleucine | L-5,5,5-Trifluoroisoleucine (Derived from 107103-92-4) |

|---|---|---|

| Terminal Group | -CH₃ | -CF₃ |

| Proteolytic Stability | Low (Rapidly degraded) | Exceptionally High (Steric/electronic shielding) |

| Lipophilicity (LogP contribution) | Baseline | Significantly Increased |

| α-Helix Propensity | High | Reduced by ~50% (Induces distinct structural folding) |

Logical relationship of the "Fluorine Effect" in peptide pharmacokinetics.

Experimental Protocols: Stereoselective Synthesis

Because biological systems are inherently chiral, the utility of 5,5,5-trifluoro-3-methylpentanoic acid relies entirely on its successful conversion into enantiomerically pure amino acids. Below are two field-validated, self-validating methodologies for achieving this[3],[4].

Protocol A: Asymmetric Synthesis via Evans Chiral Auxiliary

This protocol utilizes substrate-directed stereocontrol to establish the critical (2S) stereocenter of the amino acid[3].

Step 1: Auxiliary Coupling (Acylation)

-

Dissolve 5,5,5-trifluoro-3-methylpentanoic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere at -78 °C.

-

Add triethylamine (1.2 equiv) followed by trimethylacetyl chloride (1.05 equiv) to form a mixed anhydride. Causality: The mixed anhydride activates the carboxylic acid without risking the formation of symmetric anhydrides, ensuring high coupling efficiency.

-

Introduce lithiated (S)-4-benzyloxazolidin-2-one (Evans auxiliary). Stir for 90 minutes at 0 °C.

Step 2: Diastereoselective Electrophilic Azidation

-

Cool the resulting oxazolidinone derivative to -78 °C in THF.

-

Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) dropwise. Causality: KHMDS is a strong, non-nucleophilic base that kinetically generates the Z-enolate. The low temperature (-78 °C) prevents enolate equilibration and side reactions.

-

Introduce 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) as the electrophilic nitrogen source. The bulky benzyl group on the chiral auxiliary physically blocks one face of the enolate, forcing the azide to attack from the opposite face, yielding the (2S)-azido derivative with >95% diastereomeric excess.

Step 3: Auxiliary Cleavage and Reduction

-

Treat the azido-oxazolidinone with LiOH (3.0 equiv) and H₂O₂ (30%, 6.0 equiv) in a THF/water mixture at 0 °C. Causality: The addition of hydrogen peroxide forms the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic carbonyl, cleaving the auxiliary without causing endocyclic ring-opening or racemization.

-

Reduce the isolated azido acid using catalytic hydrogenation (Pd/C, H₂) to yield the free (2S,3S)-5,5,5-trifluoroisoleucine.

-

Self-Validation: Confirm enantiomeric purity via chiral HPLC and verify the structural integrity using ¹⁹F NMR (expecting a triplet around δ -63.9 ppm)[3].

Protocol B: Enzymatic Resolution Pathway

For scalable industrial applications, an enzymatic resolution of the racemic mixture offers an elegant alternative[4].

-

Synthesis of Racemate: Convert 5,5,5-trifluoro-3-methylpentanoic acid to racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid via standard amination of the α-bromo derivative.

-

N-Acetylation: Treat the racemate with acetic anhydride to form the N-acetyl derivatives.

-

Enzymatic Cleavage: Incubate the N-acetylated racemate with Acylase I derived from Aspergillus melleus in a buffered aqueous solution (pH 7.5).

-

Causality: Acylase I possesses a highly restrictive active site that only recognizes and hydrolyzes the L-enantiomer (S-configuration at the α-carbon). The D-enantiomer remains untouched as an N-acetylated compound.

-

-

Separation: Separate the free L-5,5,5-trifluoroisoleucine from the unreacted D-N-acetyl derivative using simple ion-exchange chromatography.

Synthetic workflow from 107103-92-4 to fluorinated therapeutic peptides.

Downstream Application: Solid-Phase Peptide Synthesis (SPPS)

Once enantiomerically pure L-5-F₃Ile is synthesized from 107103-92-4, it must be protected (typically with an Fmoc group) for incorporation into peptide chains[5].

Workflow for SPPS Incorporation:

-

Resin Preparation: Utilize a NovaSyn® TGR-resin preloaded with the first amino acid.

-

Activation Strategy: Due to the electron-withdrawing nature of the -CF₃ group, the α-amino group of 5-F₃Ile is less nucleophilic, and the carboxyl group requires robust activation. Use a highly efficient coupling cocktail such as TBTU/HOBt/DIEA (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate / Hydroxybenzotriazole / N,N-Diisopropylethylamine).

-

Causality: HOBt suppresses the racemization (epimerization) of the activated amino acid during the coupling phase, which is critical given the high synthetic value of the fluorinated building block.

-

-

Validation via CD Spectroscopy: Upon cleavage from the resin, the secondary structure of the synthesized peptide is analyzed using Circular Dichroism (CD) spectroscopy. The presence of distinct minima at 208 nm and 222 nm confirms the retention or modulation of the α-helical structure, proving the successful integration and functional impact of the fluorinated synthon[2].

References

-

Wang, J., et al. Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Semantic Scholar. Available at:[Link]

-

ResearchGate Database. Scheme 2: Synthesis of enantiomerically pure (2S,3S)-5-F3Ile and (2R,3S)-5-F3-allo-Ile. ResearchGate. Available at:[Link]

-

Molaid Chemical Database. 5,5,5-trifluoro-3-methylpentanoic acid - CAS 107103-92-4. Molaid. Available at:[Link]

Sources

physical properties of 5,5,5-Trifluoro-3-methylpentanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoro-3-methylpentanoic Acid

Introduction

5,5,5-Trifluoro-3-methylpentanoic acid (CAS No. 107103-92-4) is a fluorinated carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy for modulating physicochemical and biological properties. This terminal CF₃ group can enhance metabolic stability, increase binding affinity, and alter acidity and lipophilicity, making it a valuable moiety in drug design.

This guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document adopts a predictive and comparative approach. By examining the known properties of structurally related analogs—namely, 5,5,5-trifluoropentanoic acid and 3-methylpentanoic acid—we can establish a scientifically grounded framework for estimating the target molecule's characteristics. Furthermore, this guide details the standard experimental protocols required for the empirical validation of these properties, providing researchers with the necessary methodologies to perform this characterization in a laboratory setting.

Molecular Structure and Its Influence on Physicochemical Properties

The structure of 5,5,5-Trifluoro-3-methylpentanoic acid features two key substituents on a pentanoic acid backbone: a terminal trifluoromethyl group and a methyl group at the C-3 position.

-

Trifluoromethyl Group (CF₃): This group is highly electronegative and electron-withdrawing due to the three fluorine atoms. Its primary influence is expected to be a significant increase in the acidity of the carboxylic acid proton (a lowering of the pKa) through a strong negative inductive effect (-I effect) that stabilizes the carboxylate anion.

-

3-Methyl Group (-CH₃): Located at the beta-position relative to the carboxyl group, this substituent adds steric bulk and introduces a chiral center. Its presence can disrupt crystal lattice packing, potentially lowering the melting point compared to a linear analog. It has a minor electron-donating inductive effect.

-

Carboxylic Acid Group (-COOH): This functional group enables hydrogen bonding, which dictates properties like boiling point and solubility in polar solvents.

Comparative Analysis of Structural Analogs

To predict the properties of the target molecule, we first analyze the experimentally determined values for its core structural components: the fluorinated chain and the methylated chain.

| Property | 5,5,5-Trifluoropentanoic Acid | 3-Methylpentanoic Acid | Rationale for Comparison |

| CAS Number | 407-62-5[1] | 105-43-1[2] | Isolates the effect of the terminal CF₃ group. |

| Molecular Formula | C₅H₇F₃O₂[3] | C₆H₁₂O₂[4] | Isolates the effect of the 3-methyl group. |

| Molecular Weight | 156.1 g/mol [3] | 116.16 g/mol [4] | The CF₃ group significantly increases molecular weight. |

| Boiling Point | 94-95 °C at 15 mmHg[1] | 196-198 °C at 760 mmHg[4] | The higher molecular weight and polarity of the CF₃ analog contribute to a higher boiling point, though pressure differences must be considered. The non-fluorinated analog has a higher atmospheric boiling point. |

| Melting Point | 30-31 °C[1] | -41 °C[4] | The linear, polar nature of the trifluoro-analog allows for more effective crystal packing compared to the branched, non-polar methyl-analog. |

| Density | 1.293 g/cm³[1] | 0.93 g/mL[4] | The heavy fluorine atoms give the trifluorinated compound a significantly higher density. |

| pKa | 4.50 (at 25 °C)[1] | ~4.77 (at 25 °C)[5] | The strong electron-withdrawing effect of the CF₃ group increases the acidity, resulting in a lower pKa compared to the methyl-analog. |

Predicted Physicochemical Properties of 5,5,5-Trifluoro-3-methylpentanoic Acid

Based on the comparative data, we can extrapolate the likely properties of 5,5,5-Trifluoro-3-methylpentanoic acid (MW: 170.13 g/mol ).

-

Boiling Point: The boiling point is expected to be higher than that of 5,5,5-trifluoropentanoic acid due to the increased molecular weight from the additional methyl group. A reasonable estimate would be in the range of 200-220 °C at atmospheric pressure.

-

Melting Point: The introduction of the 3-methyl group creates a chiral center and disrupts the symmetry of the carbon chain. This disruption in molecular packing would likely lead to a lower melting point than that of 5,5,5-trifluoropentanoic acid (30-31 °C). The compound is expected to be a liquid or a low-melting solid at room temperature.

-

Density: The density will be lower than that of 5,5,5-trifluoropentanoic acid (1.293 g/cm³) due to the replacement of a hydrogen atom with a less dense methyl group, but still significantly higher than that of 3-methylpentanoic acid (0.93 g/mL). An estimated density would be in the range of 1.20-1.25 g/cm³.

-

pKa: The 3-methyl group has a weak electron-donating effect, which would slightly decrease the acidity compared to 5,5,5-trifluoropentanoic acid. Therefore, the pKa is predicted to be slightly higher than 4.50, likely in the range of 4.6-4.8.

-

Solubility & Lipophilicity (LogP): The CF₃ group generally increases lipophilicity. The addition of a methyl group further increases the non-polar character. The compound is expected to have limited solubility in water but good solubility in organic solvents like diethyl ether, ethyl acetate, and dichloromethane. The predicted LogP would be higher than that of 5,5,5-trifluoropentanoic acid.

Standard Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following standard laboratory procedures are essential. These protocols are designed to be self-validating through adherence to established scientific principles.

Determination of Boiling Point via Distillation

The boiling point is a fundamental property reflecting intermolecular forces. The choice of vacuum distillation is critical for high-boiling or thermally sensitive compounds to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of 5,5,5-Trifluoro-3-methylpentanoic acid and a boiling chip or magnetic stir bar into the distillation flask.

-

System Sealing: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Distillation: Gradually heat the flask using a heating mantle. Record the temperature at which a steady stream of distillate is collected and the pressure of the system. This temperature is the boiling point at that specific pressure.

-

Pressure Correction: If the measurement is not performed at atmospheric pressure (760 mmHg), the boiling point can be normalized using a pressure-temperature nomograph. This step is crucial for comparing data across different experimental conditions.

Determination of Acidity (pKa) via Potentiometric Titration

The pKa value is a quantitative measure of a compound's acidity. Potentiometric titration provides a reliable method for its determination by monitoring pH changes during neutralization.

Methodology:

-

Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of 5,5,5-Trifluoro-3-methylpentanoic acid to prepare a solution of known concentration (e.g., 0.1 M) in deionized water or a water-cosolvent mixture if solubility is low.

-

Titration Setup: Place the acid solution in a beaker with a magnetic stir bar. Calibrate a pH meter and immerse the electrode in the solution.

-

Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Equivalence Point Determination: Plot the collected data as pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot, ΔpH/ΔV).

-

pKa Calculation: The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acid and its conjugate base are equal.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

5,5,5-Trifluoro-3-methylpentanoic acid is a compound with significant potential, whose physical properties are dictated by the interplay between its electron-withdrawing trifluoromethyl group and its structure-disrupting 3-methyl group. While direct experimental data is scarce, a rigorous comparative analysis of its structural analogs provides a strong predictive foundation for its key physicochemical characteristics. This guide has outlined these predicted properties and provided the detailed, validated experimental protocols necessary for their empirical determination. The methodologies described herein empower researchers to confidently characterize this and other novel chemical entities, a critical step in advancing drug discovery and materials science.

References

-

PubChem. (n.d.). 5,5,5-trifluoropentanoic Acid. Retrieved from [Link]

-

Moshang Chemical. (n.d.). 5,5,5-trifluoro-3-methylpentanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5,5,5-trifluoro-3,3-dimethylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5,5,5-Trifluoro-3-methyl-1-pentanol. Retrieved from [Link]

-

Mol-Instincts. (2025). 3-methylpentanoic acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (±)-3-Methylpentanoic acid (FDB012545). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

Organic Letters. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis and Characterization of Trifluoromethylcarboxonium Salts. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 3-methyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl valeric acid. Retrieved from [Link]

-

Axios Research. (n.d.). 3-Oxo-pentanoic-5,5,5-d3 acid methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 3-methyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5,5,5-Trifluoro-3-methylpentanoic Acid in Organic Solvents

Introduction

5,5,5-Trifluoro-3-methylpentanoic acid is a fluorinated carboxylic acid of interest in various fields, including drug discovery and materials science. The incorporation of a trifluoromethyl group into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, formulation, and biological assays.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5,5,5-Trifluoro-3-methylpentanoic acid. In the absence of extensive empirical data in the public domain for this specific molecule, this guide synthesizes foundational principles of organic chemistry with insights into the behavior of fluorinated compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict solubility behavior and to perform accurate experimental solubility determinations.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 5,5,5-Trifluoro-3-methylpentanoic acid, its solubility in a given organic solvent is a balance between the polar interactions of the carboxylic acid group and the non-polar characteristics of the alkyl chain and the trifluoromethyl group.

The Role of the Carboxyl Group

The carboxylic acid functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).[4] This allows for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents like alcohols). In non-polar solvents, carboxylic acids have a tendency to form stable hydrogen-bonded dimers.[3][5]

The Influence of the Alkyl and Trifluoromethyl Groups

The pentanoic acid backbone, including the methyl group at the 3-position, is non-polar and contributes to the compound's solubility in less polar or non-polar solvents through van der Waals interactions.[3]

The terminal trifluoromethyl (-CF3) group is a unique and influential substituent. It is highly electronegative and electron-withdrawing, which can impact the acidity of the carboxylic acid.[1][6] More critically for solubility, the -CF3 group is known to increase the lipophilicity of a molecule.[1][7][8] This enhanced lipophilicity can improve solubility in non-polar organic solvents. However, the position of the trifluoromethyl group relative to the functional group can influence its effect; trifluorination at a distance from the hydroxyl group, as in this molecule, may result in different lipophilic contributions compared to alpha-substitution.[9]

Predicted Solubility Profile of 5,5,5-Trifluoro-3-methylpentanoic Acid

Based on the structural features of 5,5,5-Trifluoro-3-methylpentanoic acid, a qualitative prediction of its solubility in common organic solvents can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. The alkyl chain has some compatibility with the alcohol's alkyl part. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether, Chloroform | Low to Moderate | The non-polar alkyl chain and the lipophilic trifluoromethyl group will favor interaction with these solvents. However, the high polarity of the carboxylic acid group will limit solubility. Dimerization of the carboxylic acid may occur in these solvents.[3][5] |

Experimental Determination of Solubility

Given the lack of published data, experimental determination of solubility is crucial. The following protocols describe the gold-standard thermodynamic (equilibrium) method and a common kinetic method used for higher throughput screening.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring the equilibrium solubility of a compound.[10][11] It establishes the concentration of a saturated solution in equilibrium with an excess of the solid material.

-

Preparation of Solvent: Use high-purity organic solvents.

-

Sample Preparation: Add an excess amount of 5,5,5-Trifluoro-3-methylpentanoic acid to a series of glass vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled agitator (e.g., an orbital shaker or rotator). Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To separate the saturated solution from the excess solid, carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE). Alternatively, the samples can be centrifuged at high speed to pellet the solid before taking the supernatant.[10]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of 5,5,5-Trifluoro-3-methylpentanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[12] This method is often employed in early drug discovery for rapid screening.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5,5,5-Trifluoro-3-methylpentanoic acid in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a microtiter plate.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired organic solvent in another microtiter plate. This rapid solvent shift creates a supersaturated solution.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[13] The formation of a precipitate is monitored using techniques like nephelometry (light scattering), turbidimetry, or direct UV absorbance after filtration.[11][14]

-

Quantification: The highest concentration that remains precipitate-free is reported as the kinetic solubility.

Safety and Handling of Fluorinated Organic Compounds

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Corrosivity: Carboxylic acids can be corrosive or irritating to the skin and eyes. Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.

-

Waste Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

Fluorinated organic compounds can exhibit high stability and persistence.[15] It is good laboratory practice to handle these compounds with care to prevent environmental release.

Conclusion

This guide provides a foundational understanding of the solubility of 5,5,5-Trifluoro-3-methylpentanoic acid in organic solvents. By combining the theoretical principles of molecular interactions with robust experimental protocols, researchers can effectively predict and determine the solubility of this and other novel fluorinated compounds, facilitating their application in further research and development.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. CK-12.

- J.P. Bégué, D. Bonnet-Delpon. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Antle, J. P., et al. (n.d.).

- BenchChem. (2025).

- Schultz, M. M., et al. (2009, September 4).

- Goss, K.-U. (n.d.).

- Ramos, J. M., & Simmie, J. M. (2022, January 3). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Leroux, F. R., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. BenchChem.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.

- Unknown. (n.d.). solubility experimental methods.pptx.

- Hovione. (2024, February 15).

- Muller, N. (1986, October). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- Raytor. (2026, January 22).

- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- BenchChem. (2025). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. BenchChem.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Unknown. (n.d.).

- LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. JoVE.

- Wikipedia. (n.d.). Carboxylic acid. Wikipedia.

- Pattanayak, P., et al. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

- EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases.

- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.

- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. jove.com [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. pubs.acs.org [pubs.acs.org]

where to buy 5,5,5-Trifluoro-3-methylpentanoic acid

An In-depth Technical Guide on Sourcing and Utilizing 5,5,5-Trifluoro-3-methylpentanoic Acid

Part 1: Executive Summary & Strategic Sourcing

5,5,5-Trifluoro-3-methylpentanoic acid (CAS: 107103-92-4 ) is a specialized fluorinated building block used primarily in the design of metabolically stable peptide mimetics and small molecule drugs. Unlike common catalog reagents, this compound is frequently a make-to-order or custom synthesis item.

This guide provides the critical technical data required to validate suppliers, a verified sourcing decision matrix, and the chemical logic defining its synthesis and quality control.

Part 2: Technical Specifications & Identity

Before initiating a purchase order, verify the chemical identity against the following specifications to avoid confusion with the more common amino-acid derivative (5,5,5-trifluoro-leucine).

| Parameter | Specification |

| Chemical Name | 5,5,5-Trifluoro-3-methylpentanoic acid |

| CAS Number | 107103-92-4 |

| Molecular Formula | C₆H₉F₃O₂ |

| Molecular Weight | 170.13 g/mol |

| Chirality | Contains one stereocenter at C3. Typically supplied as a racemate unless (R) or (S) is specified. |

| Physical State | Colorless to pale yellow liquid (at RT) or low-melting solid. |

| Solubility | Soluble in MeOH, DCM, DMSO; sparingly soluble in water. |

| Key Identifier (SMILES) | CC(CC(F)(F)F)CC(=O)O |

Critical Note: Do not confuse this with (2S,4R)-5,5,5-trifluoroleucine (CAS 769169-13-3), which contains an alpha-amino group. The target molecule discussed here lacks the amine functionality.

Part 3: Sourcing Strategy & Vendor Landscape

Due to the limited shelf availability of this compound, a "Click-and-Buy" approach is often non-viable. You must adopt a Custom Synthesis Sourcing Strategy .

Sourcing Decision Matrix

Figure 1: Decision logic for sourcing rare fluorinated aliphatic acids.

Recommended Suppliers (Verified Categories)

Since this is a niche intermediate, prioritize vendors with established fluorine chemistry capabilities.

-

Tier 1: Custom Synthesis Specialists (High Reliability)

-

BOC Sciences: Known for handling fluorinated building blocks and custom fermentation/synthesis.

-

ChemScene / BLDpharm: Often list this CAS; likely to have validated routes even if stock is zero.

-

Fluorochem (UK): Excellent for fluorinated intermediates; check their "Custom Synthesis" division.

-

-

Tier 2: Aggregators (Search & Verify)

-

MolPort / eMolecules: Use these to check global inventory visibility. If listed, ensure the supplier is not a "virtual inventory" ghost.

-

Part 4: Synthesis & Manufacturing Logic

Understanding the synthesis allows you to audit a supplier's capability. If a supplier claims to have it "in stock" but cannot explain the route, exercise caution.

The most scalable industrial route utilizes Methallyl Cyanide as a starting material. This pathway avoids expensive chiral auxiliaries if the racemate is acceptable.

Primary Synthetic Pathway: Radical Trifluoromethylation

-

Precursor: Methallyl Cyanide (3-methyl-3-butenenitrile).

-

Step 1: Trifluoromethylation: Addition of a CF₃ radical (generated from CF₃I or CF₃SO₂Na) to the alkene.

-

Step 2: Hydrolysis: Conversion of the nitrile group to the carboxylic acid.

Figure 2: Industrial synthesis pathway via radical trifluoromethylation of methallyl cyanide.

Why this matters:

-

Impurity Profile: This route may generate regioisomers where the CF₃ adds to the wrong carbon. A high-quality supplier must demonstrate removal of the linear isomer (6,6,6-trifluorohexanoic acid derivative) via GC-MS.

Part 5: Quality Control & Validation Protocols

When receiving this material, do not rely solely on the Certificate of Analysis (CoA). Perform the following validation steps.

Identity Verification (NMR)

-

¹⁹F NMR: This is the diagnostic standard. You should see a clean doublet or triplet (depending on coupling) around -60 to -65 ppm .

-

Pass Criteria: Single fluorine peak (integrating to 3F). Multiple peaks indicate isomer contamination.

-

-

¹H NMR: Verify the methyl doublet at C3.

-

Critical Check: Ensure the integration of the methyl group (3H) matches the alpha-methylene protons (2H).

-

Enantiomeric Purity (If Chiral Required)

If you ordered the (R) or (S) enantiomer, standard achiral GC/HPLC is insufficient.

-

Method: Derivatization with a chiral amine (e.g., (S)-alpha-methylbenzylamine) followed by diastereomeric separation on achiral HPLC, or direct analysis on a Chiralpak (AD-H or OD-H) column.

| Test | Acceptance Criteria | Method |

| Purity (GC) | > 97.0% Area | FID Detector |

| ¹⁹F NMR | Single peak, no inorganic fluoride | CDCl₃ / DMSO-d₆ |

| Water Content | < 0.5% | Karl Fischer |

Part 6: Applications in Drug Design

Why buy this specific acid? It serves as a bioisostere for Leucine and Isoleucine side chains.

-

Metabolic Stability: The terminal CF₃ group blocks P450-mediated omega-oxidation, significantly increasing the half-life of the resulting drug candidate.

-

Lipophilicity Modulation: The CF₃ group increases lipophilicity (LogP) compared to a methyl group, improving membrane permeability while maintaining steric bulk similar to an isopropyl group.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782446, 5,5,5-Trifluoropentanoic acid (Analogous Structure Reference). Retrieved from [Link]

-

Synthesis Methodology: Molaid Chemical Database. Synthesis of 5,5,5-trifluoro-3-methylpentanoic acid via Methallyl Cyanide. Retrieved from [Link]

An In-Depth Technical Guide to 5,5,5-Trifluoro-3-methylpentanoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5,5-Trifluoro-3-methylpentanoic acid (CAS No. 107103-92-4), a specialized fluorinated carboxylic acid with significant potential in medicinal chemistry and materials science. Due to its niche status, this molecule is primarily available through custom synthesis, a topic that will be explored in detail. This document will delve into its physicochemical properties, strategic importance in drug design, a plausible synthetic route, and methods for its analytical characterization.

The Strategic Importance of the Trifluoromethyl Group in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[1][2][3][4] The -CF3 group is a bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly improve a molecule's:

-

Lipophilicity: The -CF3 group can increase a molecule's ability to cross cell membranes, a critical factor for bioavailability.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong a drug's half-life.[4]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons and influence non-covalent interactions with biological targets, potentially leading to enhanced binding affinity and potency.[2]

5,5,5-Trifluoro-3-methylpentanoic acid serves as a valuable building block for incorporating this strategic functional group into more complex molecules. The chiral center at the 3-position offers the potential for stereospecific interactions with biological targets, making it a particularly interesting scaffold for novel drug candidates.

Physicochemical and Spectroscopic Properties

While detailed experimental data for 5,5,5-Trifluoro-3-methylpentanoic acid is not widely published, we can infer its key properties based on its structure and data from related compounds.

| Property | Expected Value/Characteristic |

| CAS Number | 107103-92-4 |

| Molecular Formula | C6H9F3O2 |

| Molecular Weight | 170.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. |

| pKa | The electron-withdrawing -CF3 group is expected to lower the pKa compared to its non-fluorinated analog, making it a stronger acid. |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methyl group, the methylene groups, and the methine proton. The protons on the carbon adjacent to the -CF3 group will likely show coupling to the fluorine atoms.

-

¹³C NMR: Will display distinct signals for each of the six carbon atoms, with the carbon of the -CF3 group showing a characteristic quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: Will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons, confirming the presence of the -CF3 group.[5]

-

-

Infrared (IR) Spectroscopy: Will show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a sharp, strong absorption around 1710 cm⁻¹ corresponding to the C=O stretch. The C-F bonds will give rise to strong absorptions in the 1100-1300 cm⁻¹ region.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments containing the trifluoromethyl group.[7]

Supplier Landscape and Procurement

Potential Custom Synthesis Providers:

Researchers seeking to procure this compound should contact companies specializing in custom chemical synthesis and fluorine chemistry. When initiating a custom synthesis project, it is crucial to provide the following information:

-

Chemical Name: 5,5,5-Trifluoro-3-methylpentanoic acid

-

CAS Number: 107103-92-4

-

Required Quantity

-

Desired Purity

-

Required Analytical Data (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, HPLC, MS)

Proposed Custom Synthesis Protocol

A plausible and efficient synthetic route to 5,5,5-Trifluoro-3-methylpentanoic acid can be envisioned starting from commercially available materials. The following protocol is a conceptualized, multi-step synthesis that a custom synthesis provider might employ.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

1H and 19F NMR of 5,5,5-Trifluoro-3-methylpentanoic acid

An In-depth Technical Guide to the ¹H and ¹⁹F NMR of 5,5,5-Trifluoro-3-methylpentanoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 5,5,5-Trifluoro-3-methylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations essential for accurate structural elucidation of complex fluorinated molecules. We will cover theoretical spectral prediction, detailed experimental protocols, and in-depth data interpretation, grounded in authoritative spectroscopic principles.

Introduction: The Analytical Challenge and Opportunity

5,5,5-Trifluoro-3-methylpentanoic acid is a chiral carboxylic acid containing a trifluoromethyl (CF₃) group. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often used to modulate properties such as metabolic stability and bioavailability.[1] Consequently, the unambiguous characterization of these molecules is paramount.

NMR spectroscopy is the gold standard for the structural determination of organic compounds in solution.[2] While ¹H NMR provides a detailed map of the proton framework, ¹⁹F NMR offers a unique and powerful lens for probing fluorinated molecules. The ¹⁹F nucleus possesses several advantageous properties:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring one, eliminating the need for isotopic enrichment.[3][4]

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H and significantly more sensitive than ¹³C.[3][5]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which minimizes signal overlap even in complex molecules and makes the shifts highly sensitive to subtle changes in the local electronic environment.[3][4][6]

This guide will synergistically utilize ¹H and ¹⁹F NMR principles to construct a complete spectral portrait of 5,5,5-Trifluoro-3-methylpentanoic acid, demonstrating how these complementary techniques enable confident structural assignment.

Molecular Structure and Predicted NMR Features

A thorough analysis begins with a clear understanding of the molecule's structure and the resulting magnetic environments of its nuclei.

Figure 1: Structure of 5,5,5-Trifluoro-3-methylpentanoic acid with proton labeling. C3 is a chiral center.

Predicted ¹H NMR Spectrum

The presence of a chiral center at the C3 position renders the geminal protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[7]

-

Carboxylic Acid Proton (H_acid): This proton is highly deshielded and participates in hydrogen bonding. Its signal is expected to be a broad singlet in the range of 10-13 ppm.[8][9][10] The exact position is highly dependent on concentration and the solvent used.[11]

-

Alpha-Protons (H_2a, H_2b): These protons are adjacent to the carbonyl group and are expected to resonate around 2.2-2.6 ppm.[8][12] Being diastereotopic, they will appear as two distinct signals. Each signal will be split by the other geminal proton (a large ²JHH coupling) and the H_3 proton (a vicinal ³JHH coupling), resulting in a doublet of doublets (dd) for each.

-

Methine Proton (H_3): This proton is coupled to five other protons (H_2a, H_2b, three H_Me) and two more distant protons (H_4a, H_4b). This will result in a highly complex multiplet, likely centered around 2.0-2.5 ppm.

-

Gamma-Protons (H_4a, H_4b): These diastereotopic protons are adjacent to the strongly electron-withdrawing CF₃ group. They will be deshielded and are also expected to show coupling to the three fluorine atoms (³JHF). Each proton will be split by its geminal partner (²JHH), the H_3 proton (³JHH), and the three fluorine atoms (³JHF), leading to two complex multiplets around 2.2-2.8 ppm.

-

Methyl Protons (H_Me): This methyl group is attached to a saturated carbon and should appear at the most upfield region of the aliphatic spectrum, around 0.9-1.2 ppm. It is coupled only to the single H_3 proton and will therefore appear as a clean doublet.[13]

Predicted ¹⁹F NMR Spectrum

The analysis of the ¹⁹F spectrum is more straightforward but equally informative.

-

Trifluoromethyl Fluorines (CF₃): The three fluorine atoms are chemically equivalent and will produce a single signal. For a CF₃ group adjacent to a methylene (CH₂) group, the chemical shift is typically in the range of -50 to -70 ppm relative to CCl₃F.[3]

-

Multiplicity: The ¹⁹F signal will be split by the two adjacent H_4 protons. According to the n+1 rule, this will result in a triplet (2+1=3).[14] The magnitude of this three-bond H-F coupling (³JHF) is typically in the range of 8-12 Hz. Long-range coupling to the H_3 proton (⁴JHF) may also occur, which would further split each peak of the triplet into a doublet, but this effect might be too small to be resolved.[15][16]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. This protocol is designed to ensure scientific integrity.

Sample Preparation

The objective is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[17]

-

Weighing the Sample: Accurately weigh 10-20 mg of 5,5,5-Trifluoro-3-methylpentanoic acid. This concentration is optimal for obtaining a high signal-to-noise ratio in a ¹H spectrum within a few minutes and is more than sufficient for the highly sensitive ¹⁹F nucleus.[18][19]

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[20][21] An alternative for more polar compounds is deuterated acetone (Acetone-d₆). The use of deuterated solvents is critical to avoid a massive, interfering solvent signal in the ¹H spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[21][22]

-

Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[17][18] This volume ensures the correct sample height in a standard 5 mm NMR tube, which is crucial for proper magnetic field shimming.[23]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the CDCl₃ solution. TMS provides a sharp singlet at 0 ppm, serving as the universal internal reference for calibrating the ¹H chemical shift scale.[24]

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is non-negotiable as it removes any suspended solids that would severely degrade the magnetic field homogeneity, leading to broad spectral lines.[23]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Frequency: Acquire data on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

-

Acquisition Time: Typically 2-4 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Pulse Program: A standard single-pulse experiment is appropriate.

-

-

¹⁹F NMR Acquisition:

-

Frequency: The spectrometer will automatically switch to the correct frequency for ¹⁹F (e.g., ~282 MHz on a 300 MHz ¹H instrument).[5]

-

Decoupling: It is common to run ¹⁹F NMR spectra with ¹H decoupling turned off initially to observe the H-F coupling patterns described above. A second, ¹H-decoupled spectrum can be acquired to simplify the signal to a singlet, confirming the origin of the splitting.

-

Referencing: The spectrum can be referenced to an external standard (e.g., CCl₃F at 0 ppm) or, more commonly, modern spectrometers use indirect referencing based on the deuterium lock signal.

-

Predicted Data Summary and Interpretation

The predicted NMR data provides a clear roadmap for interpreting the experimental spectra.

Tabulated Predicted Data

Table 1: Predicted ¹H NMR Data for 5,5,5-Trifluoro-3-methylpentanoic acid

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling To |

| H_acid | 10 – 13 | 1H | Broad Singlet (br s) | - |

| H_2a, H_2b | 2.2 – 2.6 | 2H | 2 x Doublet of Doublets (dd) | H_2b/H_2a, H_3 |

| H_3 | 2.0 – 2.5 | 1H | Multiplet (m) | H_2a, H_2b, H_Me, H_4a, H_4b |

| H_4a, H_4b | 2.2 – 2.8 | 2H | 2 x Multiplet (m) | H_4b/H_4a, H_3, CF₃ |

| H_Me | 0.9 – 1.2 | 3H | Doublet (d) | H_3 |

Table 2: Predicted ¹⁹F NMR Data for 5,5,5-Trifluoro-3-methylpentanoic acid

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling To |

| CF₃ | -50 to -70 | 3F | Triplet (t) | H_4a, H_4b |

Visualization of Coupling Network

The connectivity of the molecule can be visualized through its spin-spin coupling network. This diagram illustrates which nuclei "talk" to each other through the chemical bonds.

Figure 2: Spin-spin coupling network. Solid green lines are ³JHH, dashed yellow are ²JHH, and red lines are H-F couplings.

This network diagram provides a clear visual rationale for the predicted multiplicities. For example, it shows that the H_3 proton is a central hub of coupling, explaining its predicted complex multiplet structure. Similarly, it highlights the key ³JHF coupling between the CF₃ group and the H_4 protons, which is the origin of the triplet in the ¹⁹F spectrum.

Conclusion

The comprehensive NMR analysis of 5,5,5-Trifluoro-3-methylpentanoic acid serves as a prime example of modern structural elucidation. By predicting the ¹H and ¹⁹F NMR spectra based on fundamental principles of chemical shift, integration, and spin-spin coupling, we have established a clear set of expectations. The ¹H spectrum reveals the detailed carbon-hydrogen framework, including the stereochemical consequences of the chiral center, while the ¹⁹F spectrum provides an unambiguous confirmation of the trifluoromethyl group's placement and its interaction with neighboring protons. Following the rigorous experimental protocol outlined ensures that the acquired data is of the highest quality, allowing for a confident correlation between the observed spectra and the molecular structure. This dual-nucleus approach is an indispensable strategy in the toolkit of any scientist working with fluorinated compounds in pharmaceutical and materials science.

References

- Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.

- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Ghahramani, H., & Wishart, D. S. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Abraham, R. J., & Reid, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Labinsights. (2025, February 19).

- Novysedlak, R., Stara, I. G., & Stary, I. (n.d.).

- Merck Millipore. (n.d.). NMR Solvents.

- TCI AMERICA. (n.d.).

- Georgia Institute of Technology. (2023, August 29).

- ResearchGate. (n.d.).

- University of Leicester. (n.d.).

- Lee, S., et al. (2020, September 10). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis.

- Lustig, E., & Ragelis, E. P. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.

- JEOL. (n.d.).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Organomation. (n.d.).

- Wodrich, M. D., et al. (n.d.).

- University of Cambridge. (n.d.). 1H NMR Spectroscopy.

- University College London. (n.d.). Sample Preparation.

- KPU Pressbooks. (n.d.). 6.

- Chemistry LibreTexts. (2022, September 24). 21.

- Wodrich, M. D., et al. (n.d.).

- Cosimi, E., et al. (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- Schaefer, T., et al. (n.d.).

- RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.

- Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic.

- Benchchem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Wisconsin. (n.d.). Carboxylic Acids.

- The University of Liverpool Repository. (2005, January 5).

- Scilit. (n.d.). The prediction of the 19F NMR spectra of fluoroarenes using 'statistical' substituent chemical shift values.

- Chemistry LibreTexts. (2021, December 15). 6.

- MDPI. (2025, July 18).

- PMC. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.

- Williamson, K. L., & Fenstermaker, J. C. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi.

- MSU chemistry. (n.d.). NMR Spectroscopy.

- University of Calgary. (n.d.). Ch 13 - 1H NMR. Chemistry.

- RSC Publishing. (2022, February 25).

- ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR.

- Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 15. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 16. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. labinsights.nl [labinsights.nl]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

Advanced Mass Spectrometry Profiling of 5,5,5-Trifluoro-3-methylpentanoic Acid: Analytical Workflows and Fragmentation Mechanics

Executive Summary & Strategic Importance

In modern drug design and peptide engineering, the strategic incorporation of fluorine is a paramount technique to modulate lipophilicity, metabolic stability, and target binding affinity. 5,5,5-Trifluoro-3-methylpentanoic acid (Molecular Formula: C₆H₉F₃O₂, Monoisotopic Mass: 170.0554 Da) serves as a critical synthetic intermediate. Most notably, it is the primary precursor for the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine, a non-canonical amino acid utilized to fine-tune the proteolytic stability and α-helix propensity of therapeutic peptides 1. Accurate mass spectrometry (MS) profiling of this aliphatic fluorinated acid is essential for reaction monitoring, impurity profiling, and pharmacokinetic quantification 2.

Physicochemical Grounding & Ionization Dynamics

As a Senior Application Scientist, the first decision in architecting any MS workflow is the selection of the ionization mode based on the molecule's intrinsic physicochemical properties. 5,5,5-Trifluoro-3-methylpentanoic acid features a highly electron-withdrawing terminal trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) moiety.

Causality in Ionization: The carboxylic acid group is highly prone to deprotonation (pKa ~4.5–5.0). Therefore, Electrospray Ionization in negative mode (ESI-) is the definitive gold standard for this molecule. Attempting positive mode (ESI+) yields exceptionally poor sensitivity because the molecule lacks basic sites (such as amines) to readily accept a proton, and the strongly electronegative -CF₃ group further destabilizes any potential positive charge. In ESI-, the molecule reliably forms the [M-H]⁻ pseudomolecular ion at m/z 169.0482 3.

Self-Validating LC-MS/MS Analytical Workflow

To ensure a robust and reproducible analysis, the chromatographic method must synergize perfectly with the mass spectrometer's source dynamics. The following protocol is designed as a self-validating system, ensuring maximum signal-to-noise ratio while preventing source contamination.

Step-by-Step LC-MS/MS Methodology

-

Sample Preparation: Dilute the analyte to a working concentration (e.g., 10–100 ng/mL) in a 50:50 mixture of Methanol:Water containing 10 mM Ammonium Acetate.

-

Column Selection: Utilize a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) to handle the moderate lipophilicity imparted by the -CF₃ group.

-

Mobile Phase Configuration:

-

Mobile Phase A: LC-MS Grade Water + 10 mM Ammonium Acetate (pH ~6.8).

-

Mobile Phase B: LC-MS Grade Methanol.

-

Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute hold and re-equilibration.

-

Causality of Buffer Choice: Novice analysts often default to 0.1% Formic Acid or Trifluoroacetic Acid (TFA) for all LC-MS runs. However, in negative mode, strong acids like TFA cause catastrophic ion suppression due to their high gas-phase acidity and competition for charge in the ESI droplets. Ammonium acetate provides the necessary ionic strength for sharp chromatographic peaks while maintaining a near-neutral pH that keeps the carboxylic acid fully deprotonated, thereby maximizing the[M-H]⁻ signal.

-

-

MS Source Parameters (ESI-): Capillary Voltage at 2.5–3.5 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

Figure 1: End-to-end LC-MS/MS analytical workflow optimized for negative-mode ESI.

Collision-Induced Dissociation (CID): Fragmentation Mechanics

Understanding the fragmentation of trifluoromethylated aliphatic acids requires analyzing the interplay between the carboxylate anion and the highly stable C-F bonds 4. When the isolated [M-H]⁻ precursor ion (m/z 169.0482) is subjected to CID (Collision Energy: 15–25 eV) using Argon gas, it undergoes highly predictable, thermodynamically driven neutral losses.

-

Decarboxylation (-44 Da): The lowest-energy fragmentation pathway for aliphatic carboxylic acids is the neutral loss of carbon dioxide (CO₂). The negative charge transfers to the alkyl chain, yielding a relatively stable carbanion at m/z 125.058.

-

HF Elimination (-20 Da): Fluorine's high electronegativity induces the abstraction of an adjacent aliphatic proton, leading to the neutral loss of hydrogen fluoride (HF). This can occur directly from the precursor to form m/z 149.042, or sequentially from the decarboxylated ion to form m/z 105.052.

-

Trifluoromethyl Anion Formation: At higher collision energies, direct heterolytic cleavage of the C-CF₃ bond occurs, generating the highly stable [CF₃]⁻ anion at m/z 68.995. This is a definitive diagnostic ion for terminal trifluoromethyl groups in negative mode.

Figure 2: CID fragmentation network for [M-H]⁻ of 5,5,5-Trifluoro-3-methylpentanoic acid.

Orthogonal Validation: GC-MS Derivatization Protocol

If LC-MS is unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization serves as an excellent orthogonal validation tool. However, free carboxylic acids hydrogen-bond strongly with silanol groups in GC columns, causing severe peak tailing and thermal degradation.

Silylation Derivatization Protocol

-

Dry 100 µL of the sample completely under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

-

Incubate the sealed vial at 60 °C for 30 minutes.

-

Inject 1 µL into the GC-MS (Split ratio 10:1).

Mechanistic Causality: This process converts the highly polar -COOH group into a volatile, thermally stable trimethylsilyl (TMS) ester (MW = 242.09 Da). Under 70 eV EI, the molecule fragments to yield the classic[Si(CH₃)₃]⁺ ion at m/z 73, a[M-CH₃]⁺ ion at m/z 227, and a diagnostic loss of the CF₃ radical (-69 Da) yielding m/z 173.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry Adducts (ESI)

| Adduct | Formula | Theoretical m/z | Ionization Mode | Diagnostic Utility |

| [M-H]⁻ | C₆H₈F₃O₂⁻ | 169.0482 | Negative | Primary precursor ion; highest sensitivity |

| [M+Na-2H]⁻ | C₆H₇F₃NaO₂⁻ | 191.0301 | Negative | Trace adduct; useful for isotopic confirmation |

| [M+H]⁺ | C₆H₁₀F₃O₂⁺ | 171.0628 | Positive | Low intensity; generally avoided for quantification |

| [M+Na]⁺ | C₆H₉F₃NaO₂⁺ | 193.0447 | Positive | Sodium adduct; moderate intensity in ESI+ |

Table 2: CID Product Ions for [M-H]⁻ (m/z 169.0482)

| Product Ion m/z | Neutral Loss | Fragment Formula | Mechanistic Origin |

| 125.058 | 44 Da (CO₂) | C₅H₈F₃⁻ | Decarboxylation of the carboxylate anion |

| 149.042 | 20 Da (HF) | C₆H₇F₂O₂⁻ | Elimination of HF from the alkyl chain |

| 105.052 | 64 Da (CO₂ + HF) | C₅H₇F₂⁻ | Sequential loss of CO₂ and HF |

| 68.995 | 100 Da (C₅H₈O₂) | CF₃⁻ | Direct heterolytic cleavage of the CF₃ group |

References

-

Erdbrink, H., et al. "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine." Beilstein Journal of Organic Chemistry, 2013.[Link]

-

Huhmann, S. "Stabilization of peptides by site-specific incorporation of fluorinated amino acids." Freie Universität Berlin, 2018.[Link]

-

Kagramanov, N. D., et al. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, 2021.[Link]

-

Pigza, J. A., Quach, T., Molinski, T. F., et al. "Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine." Semantic Scholar, 2009/2013.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Stability Profile and Handling of 5,5,5-Trifluoro-3-methylpentanoic Acid

[1][2]

Executive Summary

5,5,5-Trifluoro-3-methylpentanoic acid (CAS 107103-92-4) exhibits high stability at room temperature under standard laboratory conditions.[1][2] Structurally characterized by a gamma-trifluoromethyl group and a beta-methyl substituent on a pentanoic acid backbone, the molecule resists common degradation pathways such as spontaneous decarboxylation or hydrolysis.[1][2]

However, its stability is contingent upon moisture control and protection from strong bases.[1][3] The electron-withdrawing nature of the trifluoromethyl (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The stability of this compound is intrinsic to its molecular architecture.[1][2][3] The

Table 1: Physicochemical Properties

| Property | Value / Description | Relevance to Stability |

| CAS Number | 107103-92-4 | Unique Identifier for tracking batches.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 170.13 g/mol | |

| Physical State | Liquid (at RT) | Requires sealed containment to prevent evaporation/leakage.[1][2][3] |

| Boiling Point | ~95-96°C (at reduced pressure) | Indicates thermal stability well above RT.[1][2][3] |

| Predicted pKa | ~4.0 - 4.5 | Slightly more acidic than valeric acid (pKa 4.[1][2][3]8) due to |

| Solubility | Soluble in organic solvents (MeOH, DCM); sparingly soluble in water.[1][2][3] | Hydrophobic |

Stability Assessment

Thermal Stability (Room Temperature)

-

Status: Stable.

-

Mechanism: The molecule lacks thermally labile functional groups (e.g., peroxides, azo groups, or

-keto acids) that would trigger decomposition at -

Evidence: Analogous fluorinated aliphatic acids (e.g., 5,5,5-trifluoropentanoic acid) are stable liquids/solids at room temperature with shelf lives exceeding 2 years when stored correctly.[1][2][3]

Hydrolytic Stability[1]

-

Status: High.

-

Mechanism: As a carboxylic acid, the molecule is already in its oxidized state.[1][2][3] It does not possess hydrolyzable ester, amide, or anhydride linkages.[1][3]

-

Risk Factor: The primary risk is not chemical degradation but hygroscopicity .[1][2][3] Absorption of atmospheric moisture can alter the concentration and potentially lead to hydrate formation or microbial growth if contaminants are present.[1][2][3]

Chemical Compatibility

-

Acidity: The

-position of the electron-withdrawing -

Incompatibilities:

Degradation Pathways & Stress Testing[1]

While stable at room temperature, extreme conditions can force degradation.[1][2][3] Understanding these theoretical pathways allows for better risk mitigation.[1][2][3]

Theoretical Degradation Mechanisms[3]

- -Elimination (Unlikely): The 3-methyl group does not facilitate elimination.[1][2][3] However, under extreme basic conditions and high heat, fluoride elimination is theoretically possible but kinetically disfavored due to the strength of the C-F bond.[1][3]

-

Decarboxylation: Requires specific activation (e.g.,

-carbonyl group).[1][2][3] Since this molecule is a

Visualization of Stability Logic

The following diagram illustrates the decision logic for handling and the potential (albeit rare) stress pathways.

Caption: Stability logic flow for 5,5,5-Trifluoro-3-methylpentanoic acid, highlighting resistance to oxidation and susceptibility to acid-base reactions.

Handling & Storage Protocols

To maintain the integrity of 5,5,5-Trifluoro-3-methylpentanoic acid for research or drug development applications, the following "Self-Validating" protocol should be employed.

Storage Protocol[1]

-

Container: Borosilicate glass vials with Teflon-lined caps are preferred to prevent leaching of plasticizers, although high-density polyethylene (HDPE) is acceptable for short-term storage.[1][2][3]

-

Environment: Store in a cool, dry place. While RT is acceptable, storage at 2-8°C is recommended for long-term (>1 year) retention to minimize any slow kinetic processes or volatile loss.[1][2][3]

-

Atmosphere: inert gas blanket (Argon or Nitrogen) is recommended after opening to prevent moisture uptake.[1][2][3]

Handling Safety

-

Corrosivity: As a fluorinated acid, it can cause skin and eye burns.[1][2][3] Wear nitrile gloves, safety goggles, and a lab coat.[1][2]

-

Ventilation: Handle in a fume hood. The vapor pressure is low, but inhalation of acidic vapors should be avoided.[1][2][3]

Analytical Verification (HPLC/GC)

To verify stability after long-term storage, use the following checkpoints:

-

Appearance: Clear, colorless to pale yellow liquid.[1][2][3] Darkening indicates impurity accumulation.[1][2][3]

-

1H NMR: Check for the integrity of the methyl doublet (~1.0 ppm) and the

-methylene protons. Disappearance or shifting peaks suggest modification.[1][2][3] -

19F NMR: A single triplet (or multiplet depending on resolution) around -64 ppm confirms the intact

group.[1][2][3]

References

-

ChemicalBook . (2025).[1][2][3] 5,5,5-Trifluoropentanoic acid Properties and CAS 407-62-5. Retrieved from [1][3]

-

BLD Pharm . (2025).[1][2][3] Product Information for 5,5,5-Trifluoro-3-methylpentanoic acid (CAS 107103-92-4). Retrieved from [1][2][3]

-

PubChem . (2025).[1][2][3] 5,5,5-Trifluoropentanoic Acid Compound Summary. National Library of Medicine.[1] Retrieved from [1][2][3]

-

Thermo Fisher Scientific . (2007).[1][2][3] Material Safety Data Sheet: Fluorinated Aliphatic Acids. Retrieved from [1][2][3]

-

BenchChem . (2025).[1][2][3] Technical Guide on Fluorinated Keto Acids and Stability. Retrieved from [1][2][3]

Sources

- 1. PubChemLite - (2s,3r)-2-amino-5,5,5-trifluoro-3-methylpentanoic acid (C6H10F3NO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoro-3-methylpentanoic acid (C11H18F3NO4) [pubchemlite.lcsb.uni.lu]

- 3. 5,5,5-trifluoropentanoic Acid | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential biological activity of trifluoromethylalkanoic acids

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylalkanoic Acids

Authored by a Senior Application Scientist

Abstract